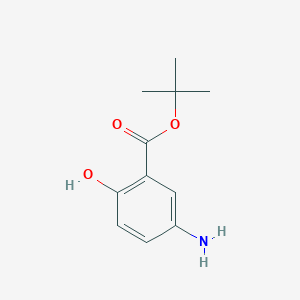

Tert-butyl 5-amino-2-hydroxybenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

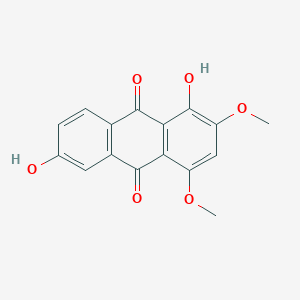

Tert-butyl 5-amino-2-hydroxybenzoate is a chemical compound that is part of a broader class of tert-butyl substituted aromatic compounds. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The tert-butyl group is known to impart steric bulk, which can influence the physical, chemical, and biological properties of the molecules to which it is attached.

Synthesis Analysis

The synthesis of tert-butyl substituted aromatic compounds can be achieved through various methods. For instance, the acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite has been reported as a regioselective and efficient approach for synthesizing 2-aminobenzophenones . Another method involves the cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . Additionally, electrochemical techniques have been employed for the synthesis of related compounds, such as 2,3-dihydrobenzofuran-3-ylacetic acids, using methyl 4-tert-butylbenzoate as an electron-transfer mediator .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds can be elucidated using various spectroscopic and crystallographic techniques. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by FT-NMR, FT-IR, and single crystal X-ray diffraction, revealing an orthorhombic lattice with specific unit cell parameters and intermolecular interactions . Similarly, the crystal structure of other related compounds has been determined, showing the presence of hydrogen-bonded chains and aggregates .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted aromatic compounds can be diverse. For instance, the oxyarylcarboxy dianion intermediate in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid undergoes decarboxylation upon reaction with iodine and reacts with trimethylsilyl chloride to produce the corresponding trimethylsilyl ether . Electrochemical oxidation of related compounds has been studied, leading to the synthesis of coumestan derivatives through Michael addition and electro-decarboxylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted aromatic compounds are influenced by the presence of the tert-butyl group. The steric bulk of the tert-butyl group can affect the solubility, melting point, and reactivity of these compounds. For example, the synthesis of new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties has been reported, and their antioxidant activity was evaluated, indicating significant free-radical scavenging ability . Thermal and crystallographic studies provide insights into the stability and solid-state properties of these compounds .

科学研究应用

Application 1: Dipeptide Synthesis

- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the synthesis of dipeptides. This involves the use of amino acid ionic liquids (AAILs) for organic synthesis .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application 2: Chiral Selective Reduction

- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the chiral selective reduction process .

- Methods of Application: Ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate were screened .

- Results or Outcomes: ES-KRED-213 and KRED-P1-H01 were found to be the best ones for targeted biotransformation .

Application 3: Gas Separation Membranes

- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the development of aromatic polyimide membranes for gas separation applications .

- Methods of Application: A set of aromatic copolyimides was obtained by reaction of 4,40-(hexafluoroisopropylidene) diphthalic anhydride (6FDA), and mixtures of the diamines 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene (CF3TBAPB) and 3,5-diamino benzoic acid (DABA). These polymers were characterized and compared with the homopolymer derived from 6FDA and CF3TBAPB .

- Results or Outcomes: All copolyimides showed high molecular weight values and good mechanical properties. The presence of carboxylic groups in these copolymers allowed their chemical crosslinking by reaction with 1,4-butanediol .

Application 4: Synthesis of Mn (III)-salen complex

- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the synthesis of Mn (III)-salen complex .

- Methods of Application: The compound is used as a precursor in the synthesis of the Mn (III)-salen complex .

- Results or Outcomes: The resulting Mn (III)-salen complex can be used in various catalytic reactions .

Application 5: Asymmetric Synthesis

- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the asymmetric synthesis of amino esters .

- Methods of Application: The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .

- Results or Outcomes: The resulting amino esters can be used in various synthetic applications .

安全和危害

属性

IUPAC Name |

tert-butyl 5-amino-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDXDSXJOWWPME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-amino-2-hydroxybenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)

![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)

![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)